Lipophilicity Differential: 5-Amino Isomer (CAS 17285-22-2) is Significantly More Hydrophilic than 4-Substituted Regioisomers
A systematic study by Anwair et al. (2003) compared the experimental log P values of ten pairs of 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers. The study established a general rule: the log P value of the 4-isomer was, on average, 0.75 log units higher than that of its corresponding 5-isomer [1]. This class-level inference positions the 5-amino isomer CAS 17285-22-2 as the more hydrophilic choice compared to its 4-amino-6-chloro analog (CAS 14704-64-4). This is consistent with computationally predicted properties, where CAS 17285-22-2 has an XLogP3 of 0.2 [2], whereas its 4-amino isomer counterpart has a reported XLogP3 of -0.1 .
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (Predicted); Experimental class-level inference: lower lipophilicity in 5-amino series |
| Comparator Or Baseline | 4-Substituted amino-pyridazinone regioisomers (e.g., CAS 14704-64-4 with XLogP3 = -0.1; experimental log P of 4-isomers significantly higher by ~0.75 log units) |
| Quantified Difference | ~0.75 log P units higher for 4-isomer (experimental); XLogP3 difference between representative 5-amino (0.2) and 4-amino (-0.1) isomers is 0.3 units |
| Conditions | Experimental log P: shake-flask method, octanol/Sörensen buffer (pH 7.4). Predicted XLogP3: PubChem computed properties. |
Why This Matters
A consistent lipophilicity difference of 0.75 log P units between regioisomers translates to approximately a 5.6-fold difference in partition coefficient, profoundly impacting bioavailability predictions, chromatographic retention times, and solubility profiles in formulation.
- [1] Anwair, M. A. S., Károlyházy, L., Szabó, G., & Hermecz, I. (2003). Lipophilicity of aminopyridazinone regioisomers. *Journal of Agricultural and Food Chemistry*, 51(18), 5262–5270. https://doi.org/10.1021/jf0343938 View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76223666. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76223666 View Source
